Guanoxabenz
Overview
Description
Guanoxabenz is a chemical compound known for its role as a metabolite of guanabenz. It is characterized by its IUPAC name, 2-{[(2,6-dichlorophenyl)methylidene]amino}-1-hydroxyguanidine. This compound is primarily studied for its pharmacological properties and its interactions with various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanoxabenz can be synthesized through the N-hydroxylation of guanabenz. This reaction is catalyzed by the enzyme cytochrome P450, specifically the CYP1A2 isozyme. The reaction conditions typically involve the use of human liver microsomes or microsomal fractions from other species .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic synthesis involving guanidines. Transition-metal-catalyzed guanidine synthesis and catalytic guanylation reactions are common approaches .
Chemical Reactions Analysis
Types of Reactions
Guanoxabenz undergoes several types of chemical reactions, including:
Oxidation: The N-hydroxylation of guanabenz to form this compound.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, specifically CYP1A2, in the presence of human liver microsomes.
Reduction: Enzyme systems involving cytochrome b5, NADH cytochrome b5-reductase, and benzamidoxime reductase.
Major Products Formed
Oxidation: this compound is formed from the N-hydroxylation of guanabenz.
Reduction: Guanabenz is reformed from the N-reduction of this compound.
Scientific Research Applications
Guanoxabenz has several scientific research applications, including:
Pharmacology: It is studied as a metabolite of guanabenz, which is used as an antihypertensive agent.
Biochemistry: This compound serves as a metabolic marker for the enzyme CYP1A2 in biotransformation studies.
Mechanism of Action
Guanoxabenz exerts its effects primarily through its interaction with the enzyme CYP1A2. The N-hydroxylation of guanabenz to this compound is mediated by CYP1A2, while the N-reduction of this compound back to guanabenz involves a complex enzyme system. These interactions highlight the role of this compound in modulating metabolic pathways and influencing pharmacological outcomes .
Comparison with Similar Compounds
Similar Compounds
Guanabenz: An alpha-2 adrenergic agonist used as an antihypertensive agent.
Guanfacine: Another alpha-2 adrenergic agonist with similar pharmacological properties.
Uniqueness of Guanoxabenz
This compound is unique due to its specific role as a metabolite of guanabenz and its interactions with the enzyme CYP1A2. This distinct metabolic pathway sets it apart from other similar compounds, making it a valuable marker in biotransformation studies .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIQJNNDIWGVEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24047-25-4 | |
Record name | Guanoxabenz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24047-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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